molecular formula C9H13NO2 B13973124 4-(2,2-Dimethoxyethyl)pyridine

4-(2,2-Dimethoxyethyl)pyridine

Cat. No.: B13973124
M. Wt: 167.20 g/mol
InChI Key: FITFYAAWARBJDA-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxyethyl)pyridine is a pyridine derivative featuring a dimethoxyethyl substituent (-CH₂C(OCH₃)₂) at the 4-position of the aromatic ring. This compound is characterized by its acetal-protected ethyl chain, which introduces steric bulk and polar methoxy groups.

  • Synthesis: Likely involves acetal protection strategies, such as reacting 4-vinylpyridine with methanol under acidic conditions to form the dimethoxyethyl group, followed by purification via silica gel chromatography .
  • Properties: The dimethoxyethyl group enhances solubility in polar solvents due to ether oxygen atoms, while the pyridine ring retains weak basicity (pKa ~5–6 for analogous pyridines) .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-(2,2-dimethoxyethyl)pyridine

InChI

InChI=1S/C9H13NO2/c1-11-9(12-2)7-8-3-5-10-6-4-8/h3-6,9H,7H2,1-2H3

InChI Key

FITFYAAWARBJDA-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC=NC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dimethoxyethyl)pyridine typically involves the reaction of pyridine with 2,2-dimethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Dimethoxyethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2,2-Dimethoxyethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethoxyethyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
4-(2,2-Dimethoxyethyl)pyridine -CH₂C(OCH₃)₂ at C4 ~195.2* Not reported Polar solvent solubility; acetal protection utility Inferred
4-(2-Aminoethyl)pyridine -CH₂CH₂NH₂ at C4 136.19 Not reported High basicity; ligand in coordination chemistry
4-Ethyl-2-methylpyridine -CH₂CH₃ at C4, -CH₃ at C2 135.21 30–35 Lipophilic; used in agrochemical synthesis
4-(Dimethoxymethyl)pyridine -CH(OCH₃)₂ at C4 167.18 Not reported Hydrolytically sensitive; intermediate in drug design
2-Ethoxy-4-(4-methylphenyl)pyridine -OCH₂CH₃ at C2, -C₆H₄CH₃ at C4 295.35 Not reported Antifungal/antiarrhythmic activity
4-Diethylaminopyridine -N(CH₂CH₃)₂ at C4 164.25 Liquid at RT Catalyst in acylation reactions

*Calculated based on molecular formula C₉H₁₃NO₂.

Key Insights:

Substituent Effects on Solubility: The dimethoxyethyl group enhances polar solubility compared to alkyl-substituted pyridines (e.g., 4-ethyl-2-methylpyridine) due to ether oxygen atoms . In contrast, 4-(2-aminoethyl)pyridine exhibits higher water solubility from its basic amine group .

Reactivity and Stability :

  • Acetal-protected derivatives (e.g., 4-(dimethoxymethyl)pyridine) are prone to hydrolysis under acidic conditions, whereas this compound’s ethyl chain may offer greater stability .

Biological Activity :

  • Ethoxy- and aryl-substituted pyridines (e.g., 2-ethoxy-4-(4-methylphenyl)pyridine) show antifungal and antiarrhythmic properties, suggesting that the dimethoxyethyl analog could be explored for similar bioactivities .

Synthetic Utility: 4-Diethylaminopyridine is a potent acylation catalyst, while this compound’s acetal group may serve as a protecting group in multi-step syntheses .

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